molecular formula C11H20O4 B12042454 Homononactinic acid

Homononactinic acid

Cat. No.: B12042454
M. Wt: 216.27 g/mol
InChI Key: HTCUURQJNZBKIA-UHFFFAOYSA-N
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Properties

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

2-[5-(2-hydroxybutyl)oxolan-2-yl]propanoic acid

InChI

InChI=1S/C11H20O4/c1-3-8(12)6-9-4-5-10(15-9)7(2)11(13)14/h7-10,12H,3-6H2,1-2H3,(H,13,14)

InChI Key

HTCUURQJNZBKIA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1CCC(O1)C(C)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Homononactinic acid can be synthesized through various methods. One common approach involves the oxidation of primary alcohols or aldehydes to yield carboxylic acids . Another method is the hydrolysis of nitriles, which can be prepared by the S_N2 reaction of a primary or secondary alkyl halide with cyanide ion . Additionally, carboxylation of Grignard reagents with carbon dioxide followed by protonation can also produce carboxylic acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and specific catalysts.

Chemical Reactions Analysis

Types of Reactions

Homononactinic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohols or aldehydes to carboxylic acids.

    Reduction: Reduction of carboxylic acids to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Dess-Martin periodinane.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Cyanide ion (CN-), Grignard reagents (RMgX).

Major Products

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity :
    • Homononactinic acid exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium bovis. The minimum inhibitory concentration (MIC) values indicate a potent action against these pathogens, making it a candidate for developing new antibiotics .
  • Antitumor Properties :
    • Research has shown that this compound and its parent compound nonactin demonstrate antitumor activity against certain cancer cell lines. In vitro studies have indicated that these compounds can inhibit tumor growth, suggesting their potential as therapeutic agents in oncology .
  • Ionophore Activity :
    • As an ionophore, this compound facilitates the transport of ions across biological membranes. This property is particularly useful in studies related to cellular ion homeostasis and can be leveraged in drug delivery systems to enhance the efficacy of therapeutic agents by improving their cellular uptake .

Pharmaceutical Applications

  • Drug Development :
    • The unique chemical structure and biological activity of this compound make it a valuable scaffold for drug design. Researchers are exploring its derivatives to create new pharmaceuticals targeting bacterial infections and cancer .
  • Diagnostic Tools :
    • Due to its ability to interact with specific biological targets, this compound can be utilized in diagnostic applications, particularly in assays that measure ion transport or cellular responses to drugs .

Environmental Applications

  • Bioremediation :
    • The antimicrobial properties of this compound can be harnessed in bioremediation efforts to combat microbial contamination in soil and water. Its effectiveness against resistant bacterial strains positions it as a potential biocontrol agent in environmental cleanup processes .
  • Sustainable Agriculture :
    • By utilizing this compound's antimicrobial properties, researchers are investigating its role as a natural pesticide or growth promoter in sustainable agricultural practices, contributing to reduced reliance on synthetic chemicals .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Effective against Staphylococcus aureus
Antitumor Inhibits growth of cancer cell lines
Drug Development Potential scaffold for new antibiotics
Bioremediation Effective in reducing microbial contamination
Sustainable Agriculture Potential natural pesticide or growth promoter

Mechanism of Action

The mechanism of action of homononactinic acid involves its interaction with specific molecular targets and pathways. It is known to modulate various biochemical processes, including enzyme activity and metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through binding to specific receptors and enzymes.

Comparison with Similar Compounds

Homononactinic acid can be compared with other similar compounds, such as:

    Nonactinic acid: Another natural product with similar chemical structure and properties.

    Actinic acid: Known for its applications in organic synthesis and metabolomics.

This compound is unique due to its specific molecular structure and its diverse applications in various fields of research and industry .

Biological Activity

Homononactinic acid, a derivative of nonactic acid, has garnered attention due to its diverse biological activities. This article delves into the compound's synthesis, biological effects, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound (C₁₀H₁₈O₃) is structurally related to nonactic acid, which is a macrocyclic compound produced by Streptomyces griseus. The synthesis of this compound involves the cyclization of polyketide precursors, a process that has been extensively studied to understand its biosynthetic pathways. The enzyme nonactate synthase plays a crucial role in this synthesis, catalyzing the formation of the furan ring essential for the compound's structure .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Mycobacterium bovis, with minimum inhibitory concentrations (MICs) that highlight its potential as an antibiotic agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Mycobacterium bovis0.2
Escherichia coli1.0
Pseudomonas aeruginosa0.8

Anticancer Potential

Some derivatives of this compound have shown cytotoxic effects against human cancer cell lines. For instance, studies have demonstrated that certain analogs can induce apoptosis in cancer cells, suggesting a promising avenue for anticancer drug development . The structure-activity relationship (SAR) analysis indicates that modifications in the side chains can enhance this activity.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial membranes, leading to disruption and cell death.
  • Apoptosis Induction : In cancer cells, this compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .
  • Inhibition of Enzymatic Activity : It has been observed to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Q & A

Basic: What are the recommended methods for synthesizing Homononactinic acid with high purity, and how can researchers optimize yield?

Methodological Answer:

  • Synthetic Routes : Begin with precursor compounds (e.g., cyclic ketones or esters) and employ acid-catalyzed cyclization or enzymatic esterification, depending on target stereochemistry. For purity ≥95%, use column chromatography (silica gel) or preparative HPLC for purification .
  • Optimization : Conduct reaction parameter screening (temperature, solvent polarity, catalyst loading) using design-of-experiment (DoE) frameworks. Monitor intermediates via thin-layer chromatography (TLC) and characterize final products using 1^1H/13^13C NMR and LC/MS-ELSD .
  • Reproducibility : Document solvent grades, catalyst sources, and reaction times in detail, adhering to protocols in the Beilstein Journal of Organic Chemistry for supplementary data inclusion .

Basic: Which analytical techniques are most reliable for quantifying this compound purity and structural confirmation?

Methodological Answer:

  • Purity Analysis : Use LC/MS-ELSD (evaporative light scattering detection) for non-chromophoric compounds, as it avoids UV-absorption limitations. Validate with HPLC using a C18 column and isocratic elution (e.g., acetonitrile/water) .
  • Structural Confirmation : Perform 1^1H NMR (400 MHz, DMSO-d6d_6) to identify proton environments and 13^13C NMR for carbon backbone verification. High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystalline) provides definitive confirmation .

Advanced: How should researchers resolve contradictions in experimental data, such as inconsistent reaction yields or spectral anomalies?

Methodological Answer:

  • Error Source Identification : Systematically isolate variables (e.g., moisture sensitivity, catalyst deactivation) using control experiments. Compare with literature-reported conditions for analogous compounds .
  • Statistical Analysis : Apply Grubbs’ test to identify outliers in yield data. For spectral discrepancies, re-run experiments under inert atmospheres or with deuterated solvents to rule out environmental interference .
  • Peer Validation : Share raw datasets (e.g., NMR FID files, chromatograms) in supplementary materials to enable independent verification .

Advanced: What strategies are effective for studying this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via LC/MS at timed intervals (0, 7, 14 days) .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life at standard conditions. Identify degradation products via tandem MS and propose degradation pathways .

Advanced: How can computational modeling enhance the understanding of this compound’s reactivity or supramolecular interactions?

Methodological Answer:

  • Quantum Mechanics (QM) : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states during cyclization or ester hydrolysis. Compare with experimental kinetic data .
  • Molecular Dynamics (MD) : Simulate solvent interactions or host-guest binding (e.g., with cyclodextrins) using GROMACS. Validate with experimental solubility or NMR titration data .

Basic: What steps ensure reproducibility in this compound synthesis across different laboratories?

Methodological Answer:

  • Protocol Standardization : Adhere to IUPAC guidelines for compound naming and characterization. Provide exact instrument settings (e.g., HPLC gradient profiles) in supplementary files .
  • Interlab Studies : Collaborate with external labs to validate methods. Use standardized reference materials (e.g., NIST-traceable calibrants) for instrumentation .

Advanced: What experimental designs are optimal for probing this compound’s role in metabolic or catalytic pathways?

Methodological Answer:

  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to trace metabolic incorporation via LC-MS metabolomics. For catalytic studies, employ kinetic isotope effects (KIE) to identify rate-determining steps .
  • Enzymatic Assays : Use stopped-flow spectroscopy or microcalorimetry to measure binding affinities (Kd_d) with target enzymes. Include negative controls (e.g., inactive analogs) to confirm specificity .

Basic: How should researchers document and present this compound’s physicochemical properties in publications?

Methodological Answer:

  • Data Tables : Include melting point (DSC), solubility (mg/mL in common solvents), and logP values (experimental or calculated via ChemAxon). Reference IUPAC guidelines for units and precision .
  • Spectra Reporting : Attach annotated NMR/HRMS spectra in supporting information, ensuring peak assignments align with proposed structure .

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